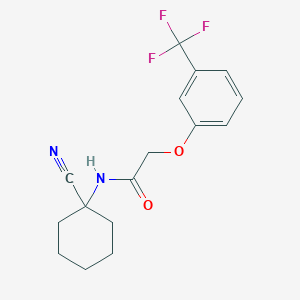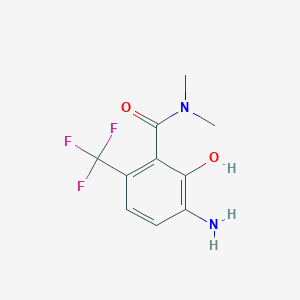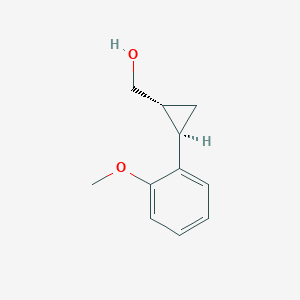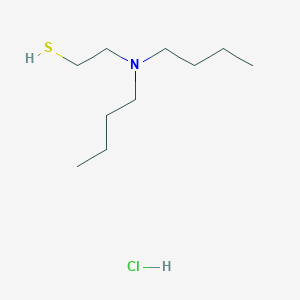
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is a synthetic organic compound characterized by the presence of a cyanocyclohexyl group and a trifluoromethylphenoxy group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide typically involves the following steps:
Formation of the Cyanocyclohexyl Intermediate: The starting material, cyclohexanone, undergoes a cyanation reaction to form 1-cyanocyclohexane. This can be achieved using reagents such as sodium cyanide or potassium cyanide in the presence of a suitable catalyst.
Synthesis of the Trifluoromethylphenoxy Intermediate: 3-(Trifluoromethyl)phenol is reacted with an appropriate acylating agent, such as acetyl chloride, to form 3-(trifluoromethyl)phenoxyacetyl chloride.
Coupling Reaction: The two intermediates, 1-cyanocyclohexane and 3-(trifluoromethyl)phenoxyacetyl chloride, are then coupled under basic conditions to form the final product, this compound. This step typically involves the use of a base such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acetamides or other derivatives.
科学研究应用
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Materials Science: It can be utilized in the development of advanced materials with unique properties, such as high thermal stability or specific electronic characteristics.
Biological Studies: The compound can serve as a probe or ligand in biological assays to study protein-ligand interactions or cellular pathways.
Industrial Applications: It may find use in the synthesis of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclohexyl group and the trifluoromethylphenoxy group contribute to the compound’s binding affinity and specificity. The compound may modulate the activity of its target by inducing conformational changes or inhibiting enzymatic activity, thereby exerting its effects.
相似化合物的比较
Similar Compounds
- N-(1-Cyanocyclohexyl)-3-fluorobenzamide
- Benzyl N-(1-cyanocyclohexyl)carbamate
Uniqueness
N-(1-Cyanocyclohexyl)-2-(3-(trifluoromethyl)phenoxy)acetamide is unique due to the presence of both a cyanocyclohexyl group and a trifluoromethylphenoxy group. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and metabolic stability, which may not be present in similar compounds. Additionally, the trifluoromethyl group can significantly influence the compound’s biological activity and binding interactions.
属性
分子式 |
C16H17F3N2O2 |
|---|---|
分子量 |
326.31 g/mol |
IUPAC 名称 |
N-(1-cyanocyclohexyl)-2-[3-(trifluoromethyl)phenoxy]acetamide |
InChI |
InChI=1S/C16H17F3N2O2/c17-16(18,19)12-5-4-6-13(9-12)23-10-14(22)21-15(11-20)7-2-1-3-8-15/h4-6,9H,1-3,7-8,10H2,(H,21,22) |
InChI 键 |
OQJIJAVXHRYLEC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)(C#N)NC(=O)COC2=CC=CC(=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(3-endo)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-3-phenylpropanoate](/img/structure/B15280034.png)

![tert-Butyl (S)-4-benzyl-5-(hydroxymethyl)-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15280069.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-({6-ethyl-5-methyl-3-[(4-methylphenyl)methyl]-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B15280092.png)


![5-(Benzo[b]thiophen-5-ylmethyl)thiazol-2-amine](/img/structure/B15280110.png)


